molecular formula C14H15NO B1324774 4-Cyanophenyl cyclohexyl ketone CAS No. 898792-14-8

4-Cyanophenyl cyclohexyl ketone

Cat. No.: B1324774
CAS No.: 898792-14-8
M. Wt: 213.27 g/mol
InChI Key: PJPMXOBAIYBRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aryl Cyclohexyl Ketones in Contemporary Organic Chemistry Research

Aryl cyclohexyl ketones are a class of organic compounds characterized by a ketone functional group attached to both an aryl (aromatic) ring and a cyclohexyl ring. This structural motif is of considerable interest in modern organic synthesis due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. nih.govbldpharm.com For instance, derivatives of cyclohexyl phenyl ketone are valuable precursors in the synthesis of benzodiazepines, a class of drugs active on the central nervous system. google.com

The reactivity of the ketone group allows for a multitude of chemical transformations, including nucleophilic additions and reductions to form secondary alcohols. smolecule.com Furthermore, the presence of both an aliphatic ring and an aromatic ring provides a scaffold that can be functionalized in numerous ways. Recent research has highlighted the use of aryl ketones in sophisticated catalytic reactions, such as transition metal-catalyzed C-C bond cleavage for the homologation of ketones into long-chain structures. google.com These reactions are powerful tools for molecular skeleton reconstruction. Additionally, the development of asymmetric hydrogen-atom transfer reactions for ketones is a significant area of research, aiming to produce enantioenriched alcohols which are vital in medicinal chemistry and total synthesis. google.com However, studies have shown that the efficiency of such reactions can be dependent on the electronic properties of the ketone, with aliphatic ketones sometimes showing different reactivity compared to their conjugated aromatic counterparts. smolecule.com

Significance of the Cyano Group in Aryl Ketone Chemistry

The cyano (C≡N) group is a small, linear, and highly electronegative functional group that imparts unique electronic and physical properties to a molecule. mdpi.com In the context of aryl ketone chemistry, the presence of a cyano group, as in 4-Cyanophenyl cyclohexyl ketone, is of paramount importance for several reasons.

Its strong electron-withdrawing nature significantly influences the reactivity of both the aromatic ring and the ketone's carbonyl group. This electronic effect can make the carbonyl carbon more electrophilic and can direct substitution reactions on the phenyl ring. smolecule.commdpi.com

In the broader field of medicinal chemistry, the cyano group is a well-established pharmacophore, appearing in over 70 approved drugs. crysdotllc.com It can act as a bioisostere for other functional groups and can improve a drug candidate's pharmacokinetic profile, for instance, by enhancing water solubility. The nitrile's nitrogen atom can act as a hydrogen bond acceptor, participating in crucial interactions with biological targets like proteins. crysdotllc.com Moreover, the cyano group can function as a "warhead" in covalent inhibitors, where it forms a stable, covalent bond with a specific residue in a biological target, a strategy that has gained prominence in the development of drugs for diseases like diabetes and COVID-19. crysdotllc.comchemicalbook.com

Overview of Research Trajectories for this compound

While extensive research on a wide range of aryl cyclohexyl ketones and cyanophenyl-containing molecules exists, specific and detailed research trajectories for this compound itself appear to be limited in publicly available literature. smolecule.com However, based on its structure, several research avenues can be logically inferred.

The primary research interest in this compound would likely lie in its potential as a synthetic intermediate. General methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation, could be applied. This would involve the acylation of benzonitrile (B105546) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst. Alternatively, condensation reactions between a suitable cyclohexyl precursor and a cyanophenyl derivative could be explored. smolecule.com

Given the established biological significance of both the aryl cyclohexyl ketone scaffold and the cyano group, a significant research trajectory would be the exploration of its potential as a lead compound in drug discovery. google.comsmolecule.com Its structure suggests possible interactions with various biological targets, and it could serve as a starting point for the synthesis of a library of derivatives to probe structure-activity relationships.

Further research would also involve the detailed characterization of its chemical reactivity. This would include studying the outcomes of nucleophilic additions to the ketone, reductions to the corresponding alcohol, and electrophilic aromatic substitutions on the cyanophenyl ring. smolecule.com Understanding these fundamental reactions is crucial for unlocking its full potential as a building block in organic synthesis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Yellow Solid
Density 1.1 g/cm³
Boiling Point 380.4°C at 760 mmHg
CAS Number 898792-14-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMXOBAIYBRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642588
Record name 4-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-14-8
Record name 4-(Cyclohexylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Cyanophenyl Cyclohexyl Ketone

Established Synthetic Routes

Traditional methods for the synthesis of aryl ketones have been well-established for decades. These routes, primarily centered around acylation reactions, are reliable and widely understood, forming the bedrock of synthetic approaches to compounds like 4-Cyanophenyl cyclohexyl ketone.

One fundamental approach involves the reaction of a cyclohexyl-based nucleophile with an electrophilic 4-cyanobenzoyl precursor. A common strategy begins with the conversion of cyclohexanecarboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, cyclohexanecarboxylic acid can be treated with thionyl chloride (SOCl₂) to produce cyclohexanecarbonyl chloride with high efficiency researchgate.net.

This activated cyclohexyl precursor can then, in principle, be reacted with a suitable 4-cyanophenyl nucleophile, although the more common pathway involves the reverse polarity, as seen in Friedel-Crafts reactions. Another related strategy involves the reaction of cyclohexanone (B45756) with a reagent like 4-methoxyphenyl acetonitrile, which, while not directly yielding the target compound, demonstrates the use of cyclohexanone as a starting material for building cyclohexyl-aryl structures researchgate.net. The generation of acyl radicals from precursors and their subsequent intramolecular addition to form cyclic ketones also represents a foundational concept in the synthesis of cyclohexanone derivatives organic-chemistry.org.

Friedel-Crafts acylation is arguably the most prevalent and direct method for synthesizing aryl ketones chemistryjournals.netnih.govlibretexts.org. This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst nih.govchemguide.co.uk.

For the synthesis of this compound, two primary Friedel-Crafts strategies can be envisioned:

Acylation of Benzene (B151609) with a Cyclohexyl Precursor: The most analogous documented procedures involve the reaction of benzene with cyclohexanecarbonyl chloride, catalyzed by anhydrous aluminum trichloride (AlCl₃), to yield cyclohexyl phenyl ketone researchgate.netgoogle.com. To arrive at the target molecule, a subsequent functional group transformation would be required to introduce the cyano group at the 4-position of the phenyl ring.

Acylation of a Cyanophenyl Precursor: A more direct route would involve the acylation of a suitably protected or deactivated cyanobenzene, though the electron-withdrawing nature of the cyano group makes the aromatic ring less reactive towards electrophilic substitution. A more feasible approach is the acylation of a precursor like cyclohexylbenzene (B7769038) with 4-cyanobenzoyl chloride. The reaction requires a strong Lewis acid catalyst, such as AlCl₃, to activate the acyl chloride, forming a highly electrophilic acylium ion that then attacks the aromatic ring libretexts.orgchemguide.co.uk.

The general conditions for such a reaction involve adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst, often in a non-polar solvent, followed by heating to complete the reaction chemguide.co.uk.

Table 1: Comparison of Established Synthetic Routes

Route Reactants Key Reagents/Catalysts Advantages Disadvantages
Acylation with Cyclohexyl Precursor Cyclohexanecarboxylic acid, Benzene SOCl₂, AlCl₃ Readily available starting materials. Requires additional steps for cyanation.

Novel Synthetic Approaches and Methodological Advancements

While traditional methods are robust, modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. Research has focused on developing new protocols that offer milder reaction conditions, higher yields, and reduced environmental impact.

Significant advancements have been made in optimizing acylation reactions. One area of development is the use of alternative catalytic systems for Friedel-Crafts reactions to replace the often harsh and moisture-sensitive AlCl₃. Catalysts such as iron(III) chloride, lanthanide triflates, and metal oxides have been explored to facilitate acylation under milder conditions chemistryjournals.net. For instance, iron(III) chloride hexahydrate has been used to catalyze the acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs), offering a more robust system that can tolerate ambient atmosphere researchgate.net.

Table 2: Modern Catalysts in Friedel-Crafts Acylation

Catalyst System Example Key Features Reference
Metal Halides in Ionic Liquids FeCl₃·6H₂O in TAAILs Tolerates ambient atmosphere, robust. researchgate.net
Lanthanide Triflates Ln(OTf)₃ Recoverable and reusable catalyst. chemistryjournals.net

Organometallic reagents are indispensable tools in modern organic synthesis for forming carbon-carbon bonds researchgate.netnptel.ac.in. Cross-coupling reactions provide a powerful alternative to classical methods like Friedel-Crafts acylation. A plausible route to this compound using this approach would involve the coupling of a cyclohexyl-based component with a 4-cyanophenyl-based component.

This could be achieved through several well-established protocols:

Grignard-based Synthesis: A cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) could be reacted with 4-cyanobenzaldehyde (B52832), followed by oxidation of the resulting secondary alcohol to the desired ketone. Alternatively, an activated carboxylic acid derivative, such as an N-acylbenzotriazole, could react with a Grignard reagent in the presence of a copper catalyst to yield the ketone organic-chemistry.org.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, or Negishi coupling could be employed. For example, a palladium catalyst could couple 4-cyanophenylboronic acid (Suzuki), 4-cyanophenylzinc chloride (Negishi), or 4-cyanophenyltin reagent (Stille) with cyclohexanecarbonyl chloride researchgate.net. These reactions are known for their high functional group tolerance and generally mild conditions. The palladium-catalyzed cross-coupling of arylmagnesium halides, including 4-cyanophenylmagnesium chloride, has been demonstrated, highlighting the feasibility of this approach researchgate.net.

Asymmetric Synthesis and Enantioselective Preparation of Chiral Analogues

While this compound is achiral, the development of methods for the enantioselective synthesis of its chiral analogues is of great interest, particularly for applications in medicinal chemistry. Chiral α-aryl ketones are important structural motifs in many bioactive compounds st-andrews.ac.uknih.gov.

The synthesis of chiral analogues could involve introducing a stereocenter either on the cyclohexyl ring or at the α-position to the carbonyl group. Several advanced catalytic methods have been developed for the asymmetric synthesis of such structures:

Catalytic Asymmetric α-Arylation: This approach involves the reaction of a ketone enolate with an aryl halide, catalyzed by a chiral transition metal complex. However, creating tertiary stereocenters adjacent to a carbonyl group is challenging due to the risk of racemization st-andrews.ac.uknih.gov.

Enantioselective Rearrangements: A highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diaryallylic alcohols has been shown to produce enantioenriched α-aryl ketones st-andrews.ac.uk. This method provides access to ketones with tertiary arylated stereocenters with excellent enantioselectivities.

Photoredox Catalysis: A combination of visible light photoactivation and chiral phosphoric acid catalysis has been used for the one-pot synthesis of α,α-diarylketones from arylalkynes, benzoquinone, and a Hantzsch ester nih.gov.

Acyl Substitution with Chiral Nucleophiles: A catalytic enantioselective method has been developed for preparing α-quaternary acyclic ketones through the acyl substitution of carboxylic acid derivatives with in situ formed chiral allylic nucleophiles nih.gov.

These methodologies demonstrate the potential for creating chiral analogues of this compound with high stereocontrol, opening avenues for the exploration of their biological activities.

Strategies for Stereoselective Introduction of the Cyclohexyl Moiety

The stereoselective introduction of the cyclohexyl moiety to form this compound can be approached through several strategic disconnections of the target molecule. Two primary retrosynthetic pathways are considered: the formation of the carbon-carbon bond between the carbonyl carbon and the cyclohexyl ring, and the formation of the bond between the carbonyl carbon and the 4-cyanophenyl ring.

Asymmetric 1,4-Conjugate Addition to a Cyclohexenone Derivative:

A prominent strategy for the stereoselective formation of a carbon-carbon bond at the β-position of a carbonyl group is the asymmetric 1,4-conjugate addition, or Michael addition. In this approach, a 4-cyanophenyl nucleophile could be added to cyclohex-2-en-1-one in the presence of a chiral catalyst. The resulting chiral enolate can then be trapped to afford the desired ketone. Transition metal catalysis, particularly with rhodium and copper, has proven highly effective for such transformations.

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a well-established method. wiley-vch.dersc.org A chiral rhodium complex, often generated in situ from a rhodium precursor and a chiral diphosphine ligand like (S)-BINAP, can catalyze the addition of 4-cyanophenylboronic acid to cyclohex-2-en-1-one. The reaction proceeds through a catalytic cycle involving the transmetalation of the aryl group from boron to rhodium, insertion of the enone into the rhodium-aryl bond, and subsequent protonolysis to regenerate the catalyst and yield the chiral ketone. wiley-vch.de The enantioselectivity of this process is dictated by the chiral environment created by the ligand around the metal center.

Similarly, copper-catalyzed asymmetric conjugate addition of organozinc or Grignard reagents is a powerful tool. researchgate.netresearchgate.net Chiral phosphoramidite or ferrocenyl-based ligands in combination with a copper salt can effectively catalyze the addition of a 4-cyanophenyl organometallic reagent to cyclohexenone. The choice of ligand is crucial for achieving high enantioselectivity.

The following table illustrates the potential of rhodium-catalyzed asymmetric 1,4-addition of various arylboronic acids to cyclohex-2-en-1-one, providing an indication of the expected efficiency for the synthesis of an analog of this compound.

Arylboronic AcidChiral LigandCatalyst SystemSolventYield (%)ee (%)Reference
Phenylboronic acid(S)-BINAP[Rh(acac)(CO)2]Dioxane/H2O9997 wiley-vch.de
4-Methoxyphenylboronic acid(S)-BINAP[Rh(acac)(CO)2]Dioxane/H2O9898 wiley-vch.de
4-Fluorophenylboronic acid(S)-BINAP[Rh(acac)(CO)2]Dioxane/H2O9997 wiley-vch.de
3-Chlorophenylboronic acid(S)-BINAP[Rh(acac)(CO)2]Dioxane/H2O9598 wiley-vch.de

Enantioselective Addition of a Cyclohexyl Nucleophile to a 4-Cyanobenzaldehyde Derivative:

An alternative strategy involves the enantioselective addition of a cyclohexyl organometallic reagent to 4-cyanobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone. The key step is the asymmetric addition to the aldehyde, for which several catalytic systems have been developed.

The catalytic asymmetric addition of dialkylzinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. wikipedia.orgnih.gov Chiral amino alcohols and diols can serve as effective ligands for zinc, inducing high enantioselectivity. For instance, a chiral ligand could coordinate to diethylzinc, which then facilitates the enantioselective transfer of an ethyl group. In the context of this compound synthesis, a cyclohexylzinc reagent would be required.

The enantioselective addition of Grignard reagents to aldehydes, catalyzed by chiral ligands, also presents a viable route. nih.gov The high reactivity of Grignard reagents often leads to a competitive uncatalyzed background reaction, which can lower the enantioselectivity. However, the development of highly active chiral catalyst systems can mitigate this issue.

The following table summarizes representative results for the enantioselective addition of diethylzinc to benzaldehyde using different chiral ligands, which serves as a model for the proposed addition of a cyclohexylzinc reagent to 4-cyanobenzaldehyde.

AldehydeOrganozinc ReagentChiral LigandCatalyst SystemSolventYield (%)ee (%)Reference
BenzaldehydeDiethylzinc(-)-DAIBZnEt2Hexane10098 benthamopen.com
BenzaldehydeDiethylzincTADDOLTi(O-iPr)4/ZnEt2Toluene (B28343)95>99 nih.gov
BenzaldehydeDiethylzincα-Pinene-derived amineZnEt2Toluene9580 benthamopen.com

Chiral Catalyst Development for 4-Cyanophenyl Ketone Synthesis

The development of effective chiral catalysts is paramount for achieving high enantioselectivity in the synthesis of this compound. The electronic properties of the 4-cyanophenyl group, specifically its electron-withdrawing nature, can influence the reactivity of the substrates and the efficacy of the catalyst.

Catalysts for Asymmetric Conjugate Addition:

For the asymmetric 1,4-addition of a 4-cyanophenyl nucleophile, chiral rhodium and copper catalysts are promising candidates. The design of the chiral ligand is critical. For rhodium-catalyzed reactions, bidentate phosphine ligands such as BINAP and its derivatives have shown broad applicability and high efficiency. wiley-vch.de The bite angle and electronic properties of the phosphine ligand can be tuned to optimize the enantioselectivity for a specific substrate.

In copper-catalyzed conjugate additions, a wide variety of chiral ligands have been explored, including phosphoramidites, N-heterocyclic carbenes (NHCs), and ferrocene-based diphosphines. researchgate.netresearchgate.net The modular nature of many of these ligand families allows for systematic modification to fine-tune the steric and electronic environment around the copper center, thereby maximizing enantioselectivity.

Catalysts for Asymmetric Aldehyde Alkylation:

In the strategy involving the asymmetric addition of a cyclohexyl nucleophile to 4-cyanobenzaldehyde, the development of chiral ligands for organozinc and Grignard reagents is crucial. Chiral β-amino alcohols, such as (-)-DAIB, have been shown to be highly effective for the enantioselective addition of dialkylzinc reagents to aldehydes. benthamopen.com The mechanism is believed to involve the formation of a chiral zinc-alkoxide complex that directs the facial selectivity of the addition.

For Grignard reagents, the development of chiral ligands that can effectively compete with the uncatalyzed reaction is more challenging. However, sterically hindered ligands and the use of specific solvents and additives can enhance the catalytic pathway. nih.gov

Influence of the Cyano Group:

The electron-withdrawing cyano group on the phenyl ring can impact the catalytic cycle in several ways. In the case of asymmetric 1,4-addition of a 4-cyanophenylboronic acid, the electronic nature of the boronic acid can affect the rate of transmetalation to the rhodium center. wiley-vch.de Similarly, in the addition of a cyclohexyl nucleophile to 4-cyanobenzaldehyde, the electron-deficient nature of the aldehyde can increase its reactivity towards nucleophilic attack, potentially exacerbating the uncatalyzed background reaction. Therefore, the chosen chiral catalyst must be highly active to ensure that the catalyzed pathway dominates. The cyano group itself can also potentially coordinate to the metal center of the catalyst, which could either be a beneficial or detrimental interaction depending on the specific catalytic system. researchgate.net

The following table provides examples of chiral catalysts that have been successfully employed in the asymmetric synthesis of ketones and related compounds, highlighting the diversity of catalyst structures available for tackling the synthesis of this compound.

Catalyst TypeChiral Ligand/CatalystReaction TypeSubstrate ClassAchieved ee (%)Reference
Rhodium Complex[Rh((S)-BINAP)]+1,4-AdditionEnonesup to 99 wiley-vch.de
Copper ComplexCuOTf / (S,S)-Ph-BPE1,4-AdditionEnonesup to 98 core.ac.uk
OrganocatalystCinchona Alkaloid DerivativeMichael AdditionEnonesup to 99 nih.gov
Zinc Complex(-)-DAIB / ZnEt2Aldehyde AlkylationAldehydesup to 98 benthamopen.com
OrganocatalystOxazaborolidine (CBS)Ketone ReductionKetonesup to 98 nih.gov

Chemical Reactivity and Transformation Studies of 4 Cyanophenyl Cyclohexyl Ketone

Oxidative Transformations

The oxidation of 4-cyanophenyl cyclohexyl ketone can be directed at either the ketone functionality or the cyclohexyl ring, depending on the reagents and reaction conditions employed.

Oxidation of the Ketone Functionality

The ketone group in this compound is generally resistant to oxidation under mild conditions. organic-chemistry.orgmasterorganicchemistry.com However, strong oxidizing agents can induce cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For instance, treatment with powerful oxidants like potassium permanganate (B83412) under harsh conditions can lead to the breakdown of the ketone, forming carboxylic acids in a destructive manner that is rarely synthetically useful. organic-chemistry.orgmasterorganicchemistry.com

A more controlled and synthetically valuable oxidative transformation is the Baeyer-Villiger oxidation. organic-chemistry.orgmasterorganicchemistry.comwisc.edu This reaction employs peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to convert ketones into esters. masterorganicchemistry.comwisc.edu In the case of this compound, the migratory aptitude of the adjacent groups dictates the regiochemical outcome. The general order of migratory ability is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. smolecule.com Based on this trend, the cyclohexyl group is more likely to migrate than the 4-cyanophenyl group. This would result in the formation of cyclohexyl 4-cyanobenzoate.

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation of this compound

ReactantOxidizing AgentPredicted Major Product
This compoundmCPBACyclohexyl 4-cyanobenzoate

Selective Oxidation Pathways

Selective oxidation of the cyclohexyl ring in the presence of the ketone and nitrile functionalities presents a significant synthetic challenge. The development of catalytic systems that can selectively activate C-H bonds of the cyclohexyl moiety without affecting the other functional groups is an area of ongoing research. While specific studies on this compound are not extensively documented, related research on the selective oxidation of cyclohexyl-substituted aromatics provides insights. For example, methods utilizing N-hydroxyphthalimide (NHPI) as a catalyst have shown high selectivity for the oxidation of the benzylic C-H bond in cyclohexylbenzene (B7769038) to form a hydroperoxide. wikipedia.org Similar strategies could potentially be adapted to achieve selective oxidation of the cyclohexyl ring in this compound.

Reductive Transformations

The reduction of this compound can target either the carbonyl group or the nitrile group, with chemoselectivity being a key consideration.

Reduction of the Carbonyl Group to Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 4-(cyclohexyl(hydroxy)methyl)benzonitrile. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commmcmodinagar.ac.inscranton.edu Both reagents act as a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. masterorganicchemistry.com The resulting alkoxide intermediate is then protonated during workup to give the alcohol. masterorganicchemistry.com

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol (B129727), Ethanol4-(cyclohexyl(hydroxy)methyl)benzonitrile
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF4-(cyclohexyl(hydroxy)methyl)benzonitrile

Chemoselective Reduction in the Presence of the Nitrile Group

A significant aspect of the reduction of this compound is the potential for chemoselectivity. The choice of reducing agent is critical in determining whether the ketone, the nitrile, or both are reduced.

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for the reduction of aldehydes and ketones. organic-chemistry.orgwisc.edu It does not typically reduce nitriles under standard conditions. organic-chemistry.org Therefore, treating this compound with NaBH₄ would selectively reduce the ketone to the corresponding secondary alcohol, leaving the nitrile group intact.

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. leah4sci.comchemguide.co.ukyoutube.com It will readily reduce both ketones and nitriles. leah4sci.comchemguide.co.uk Consequently, the reaction of this compound with LiAlH₄ would lead to the reduction of both functional groups, yielding 4-(aminomethyl)phenyl)(cyclohexyl)methanol.

Catalytic hydrogenation can also be employed for the reduction of this compound. The outcome of this reaction is highly dependent on the catalyst, solvent, and reaction conditions. For instance, certain catalysts might selectively hydrogenate the aromatic ring while leaving the ketone and nitrile untouched, whereas others could reduce the ketone and/or the nitrile. gatech.eduyoutube.comyoutube.com

Table 3: Chemoselectivity in the Reduction of this compound

ReagentReactivity towards KetoneReactivity towards NitrileMajor Product
Sodium Borohydride (NaBH₄)YesNo4-(cyclohexyl(hydroxy)methyl)benzonitrile
Lithium Aluminum Hydride (LiAlH₄)YesYes(4-(aminomethyl)phenyl)(cyclohexyl)methanol

Nucleophilic and Electrophilic Reactions

The presence of both electrophilic and nucleophilic centers, as well as an aromatic ring, allows this compound to participate in a variety of other chemical transformations.

The carbonyl carbon is an electrophilic site and is susceptible to attack by nucleophiles. smolecule.com A classic example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after acidic workup. organic-chemistry.orgwisc.edu However, Grignard reagents can also react with the nitrile group to form a ketone after hydrolysis. masterorganicchemistry.com This dual reactivity necessitates careful control of reaction conditions to achieve selectivity. Another important nucleophilic addition reaction is the Wittig reaction, which converts the ketone into an alkene by reacting it with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org The reaction with cyanide ions (e.g., from HCN) would lead to the formation of a cyanohydrin. chemguide.co.uklibretexts.orgyoutube.com

The aromatic ring, specifically the cyanophenyl moiety, can undergo electrophilic aromatic substitution reactions. smolecule.com The cyano group is an electron-withdrawing group and a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the cyano group. However, the cyano group is also deactivating, making electrophilic aromatic substitution reactions more difficult compared to unsubstituted benzene (B151609). masterorganicchemistry.commsu.edu

Reactions at the Ketone Carbonyl Center

The ketone carbonyl group in this compound is a primary site for nucleophilic addition reactions. sketchy.com The carbon atom of the carbonyl group possesses a partial positive charge, making it an attractive target for electron-rich nucleophiles. sketchy.com

Reduction to Alcohols:

One of the fundamental reactions of the ketone group is its reduction to a secondary alcohol. openstax.org This transformation can be achieved using various reducing agents, which act as a source of hydride ions (H⁻). openstax.orglibretexts.org

Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org Both reagents deliver a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product, (4-cyanophenyl)(cyclohexyl)methanol. libretexts.orglibretexts.org While both are effective, LiAlH₄ is a significantly more reactive and powerful reducing agent than NaBH₄. openstax.orgchemguide.co.uk The reaction with NaBH₄ is typically carried out in an alcohol solvent like methanol or ethanol. libretexts.org

ReagentProductAlcohol Type
Sodium Borohydride (NaBH₄)(4-cyanophenyl)(cyclohexyl)methanolSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)(4-cyanophenyl)(cyclohexyl)methanolSecondary Alcohol

Interactive Data Table: Reduction of this compound

Grignard Reactions:

The carbonyl carbon is also susceptible to attack by carbon-based nucleophiles, such as those found in Grignard reagents (R-Mg-X). leah4sci.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. libretexts.orgpressbooks.pub The nucleophilic alkyl or aryl group from the Grignard reagent adds to the electrophilic carbonyl carbon, creating a new carbon-carbon bond. pressbooks.pub The subsequent protonation of the intermediate magnesium alkoxide yields the tertiary alcohol. libretexts.org

For example, reacting this compound with methylmagnesium bromide would yield 1-(4-cyanophenyl)-1-cyclohexyl-1-ethanol.

Cyanohydrin Formation:

Hydrogen cyanide (HCN) can add across the carbonyl double bond to form a cyanohydrin. This reaction requires a basic catalyst to generate the cyanide ion (CN⁻), which then acts as the nucleophile. libretexts.org The product of this reaction with this compound would be 2-cyclohexyl-2-(4-cyanophenyl)-2-hydroxyacetonitrile.

Reactivity of the Cyano Group in Substitution and Addition Reactions

The cyano (nitrile) group (C≡N) is a versatile functional group that can undergo several important transformations. rsc.orgnih.gov The carbon atom in the cyano group is electrophilic, making it reactive towards nucleophiles. pressbooks.pub

Hydrolysis:

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds in two stages, first forming a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water then attacks the carbon, and after a series of steps, a primary amide is formed. Further hydrolysis of the amide yields a carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. pressbooks.pub This intermediate is protonated by water to an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions forms a carboxylate salt, which upon acidification, gives the carboxylic acid. pressbooks.pub

Reduction:

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.org This reaction involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. The reduction of this compound would yield (4-(aminomethyl)phenyl)(cyclohexyl)methanone.

Reaction with Grignard Reagents:

Grignard reagents can also add to the electrophilic carbon of the nitrile group. masterorganicchemistry.com The initial reaction forms an imine after an aqueous workup, which is then hydrolyzed to a ketone. libretexts.orgmasterorganicchemistry.com This reaction provides a method for synthesizing ketones from nitriles.

ReactionReagent(s)Product
HydrolysisH₃O⁺ or OH⁻, H₂O4-(cyclohexanecarbonyl)benzoic acid
ReductionLiAlH₄ or H₂/catalyst(4-(aminomethyl)phenyl)(cyclohexyl)methanone
Grignard Reaction1. R-MgX 2. H₃O⁺1-(4-acylphenyl)cyclohexan-1-one (where acyl corresponds to the Grignard reagent)

Interactive Data Table: Reactions of the Cyano Group

Electrophilic Reactivity Profiling of the this compound System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com However, the reactivity of the phenyl ring in this compound is significantly influenced by the existing substituents: the cyano group and the cyclohexyl ketone group. Both of these groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. youtube.com They are also meta-directing groups. youtube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.comlibretexts.org

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Given that both substituents direct incoming electrophiles to the meta position, substitution would be expected to occur at the positions meta to both the cyano and ketone groups.

Cyclization Reactions and Ring Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group, while generally stable, can participate in specific reactions leading to ring transformations. For instance, under certain catalytic conditions, the cyclohexyl group can be dehydrogenated to form a cyclohexenyl or even a phenyl group. researchgate.net

Computational studies on related aryl cyclopropyl (B3062369) ketones have shown that the reactivity is influenced by the aryl group's ability to stabilize radical intermediates. nih.gov Similar principles could apply to the cyclohexyl ketone, where reactions involving radical intermediates might lead to ring-opening or rearrangement, although this is less common than for strained rings like cyclopropane. nih.gov Research on cyclobutyl aryl ketones has demonstrated that photochemical reactions, such as the Norrish-Yang cyclization, can lead to the formation of bicyclic alcohol intermediates, which can then undergo further functionalization. nih.govresearchgate.net

Functionalization of the Aryl Ring

Beyond electrophilic substitution, the aryl ring can be functionalized through other mechanisms, notably nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr):

Generally, aryl halides are unreactive towards nucleophiles. libretexts.org However, the presence of strong electron-withdrawing groups, such as the cyano and ketone groups on the this compound ring, can activate the ring for SₙAr. libretexts.orgnih.govnih.gov For this reaction to occur, a leaving group (typically a halide) must be present on the ring, positioned ortho or para to the electron-withdrawing groups. libretexts.org

If a derivative of this compound, for example, 2-chloro-4-cyanophenyl cyclohexyl ketone, were subjected to a strong nucleophile like sodium methoxide, the methoxy (B1213986) group could replace the chlorine atom. The electron-withdrawing cyano and ketone groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, facilitating the substitution. libretexts.orgnih.govnih.gov The rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being the best leaving group in many cases due to its ability to polarize the carbon-halogen bond. youtube.com

Mechanistic Investigations of Reactions Involving 4 Cyanophenyl Cyclohexyl Ketone

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of events at a molecular level—the reaction pathway—and the high-energy transition states that govern the speed of these events is a central theme in physical organic chemistry. For 4-cyanophenyl cyclohexyl ketone, this involves exploring how nucleophiles interact with the carbonyl carbon and how the substituents influence the stability of intermediates and transition states.

A general rate law for such a reaction can be expressed as: Rate = k[this compound][CN⁻]

The rate constant, k, would be influenced by the electronic nature of the 4-cyanophenyl group. The cyano group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. libretexts.org This enhanced electrophilicity would lead to a faster rate of attack by a nucleophile compared to an unsubstituted phenyl cyclohexyl ketone.

Table 1: Predicted Relative Reactivity of Aryl Cyclohexyl Ketones in Nucleophilic Addition

Substituent on Phenyl RingElectronic EffectPredicted Relative Rate
-OCH₃ (Methoxy)Electron-donatingSlower
-CH₃ (Methyl)Electron-donatingSlower
-H (None)NeutralBaseline
-Cl (Chloro)Electron-withdrawingFaster
-CN (Cyano) Strongly electron-withdrawing Fastest
-NO₂ (Nitro)Strongly electron-withdrawingFastest

This table is based on the established principles of substituent effects on the reactivity of aromatic compounds.

The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, when applied in situ (in the reaction mixture), can provide structural information about transient species.

In the context of nucleophilic addition to this compound, the primary intermediate is a tetrahedral alkoxide. ncert.nic.in For example, in the addition of a Grignard reagent or an organolithium reagent, the formation of this intermediate would be the initial step. While no specific in situ spectroscopic studies on this compound are documented, the general mechanism is well-established. The alkoxide intermediate is typically not isolated but is protonated during workup to yield the final alcohol product.

In a reaction such as the Wittig reaction, an oxaphosphetane intermediate is formed from the reaction of the ketone with a phosphorus ylide. The decomposition of this four-membered ring intermediate leads to the formation of an alkene and triphenylphosphine (B44618) oxide. Spectroscopic identification of such intermediates, though challenging due to their transient nature, would provide definitive proof of the reaction pathway.

Role of the Cyano Group in Reaction Mechanisms

The cyano (-C≡N) group is a potent modulator of chemical reactivity due to its distinct electronic properties and its ability to participate in non-covalent interactions.

The cyano group exerts a strong electron-withdrawing effect through both induction and resonance. libretexts.org This has a profound impact on the reactivity of the this compound.

Inductive Effect: The electronegative nitrogen atom pulls electron density through the sigma bonds of the aromatic ring, making the ring and the attached carbonyl carbon more electron-deficient.

Resonance Effect: The cyano group can participate in resonance, delocalizing the pi electrons of the aromatic ring and further withdrawing electron density. This effect is particularly pronounced at the ortho and para positions.

The consequence of this electron withdrawal is a significant increase in the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to attack by nucleophiles, thereby increasing the rate of nucleophilic addition reactions. fiveable.me This enhanced reactivity can also influence the selectivity of a reaction. For instance, in competitive reactions with other ketones lacking such an electron-withdrawing group, this compound would be expected to react preferentially.

The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. In catalytic reactions, particularly those involving protic solvents or catalysts with hydrogen bond donor capabilities, this interaction can play a crucial role.

Furthermore, the strong dipole moment of the cyano group can lead to significant dipole-dipole interactions with other polar molecules in the reaction medium, including solvents and catalysts. These interactions can influence the solvation of the ketone and the transition states of its reactions, thereby affecting reaction rates and selectivity.

Stereochemical Control and Enantioselectivity Mechanisms

The presence of a chiral center or the creation of one during a reaction introduces the concept of stereochemistry. In reactions of this compound, the potential for forming stereoisomers arises, and controlling this stereoselectivity is a key challenge in modern organic synthesis.

The reduction of the carbonyl group of this compound, for instance, using a hydride reagent like sodium borohydride (B1222165), will generate a new stereocenter, leading to a racemic mixture of two enantiomeric alcohols.

To achieve enantioselectivity, a chiral catalyst or reagent is required. The mechanism of enantioselective reactions often involves the formation of diastereomeric transition states. The chiral catalyst interacts with the substrate in a way that one of these transition states is lower in energy than the other, leading to the preferential formation of one enantiomer.

While specific studies on the enantioselective reactions of this compound are scarce, general principles can be applied. For example, in an enantioselective reduction, a chiral catalyst would coordinate to the ketone, and the steric and electronic interactions between the catalyst, the cyclohexyl group, and the 4-cyanophenyl group would dictate the facial selectivity of hydride attack. The bulky cyclohexyl group would likely play a significant role in directing the approach of the nucleophile.

In a study on the cooperative bimetallic radical catalysis for asymmetric hydrogen-atom transfer, it was noted that both electron-donating and electron-withdrawing groups on aryl methyl ketones had minimal impact on the reaction efficiency or selectivity, suggesting that for some catalytic systems, the steric environment created by the catalyst is the dominant factor in achieving high enantioselectivity. acs.org

Influence of Steric and Electronic Interactions in Chiral Catalysis

The stereochemical outcome of the catalytic asymmetric reduction of ketones is profoundly influenced by the steric and electronic properties of both the substrate and the catalyst. In the case of this compound, the bulky cyclohexyl group and the electronically distinct cyanophenyl group play critical roles in dictating the approach of the reductant to the carbonyl carbon.

Steric Effects: The primary steric influence arises from the large cyclohexyl ring. During the reduction, the chiral catalyst creates a spatially defined environment around the ketone. For effective stereodifferentiation, the catalyst must distinguish between the two faces of the prochiral ketone. The bulky cyclohexyl group will preferentially orient itself to minimize steric clashes with the chiral ligands of the catalyst. For instance, in Corey-Bakshi-Shibata (CBS) reductions, the traditional model predicts that the larger substituent of the ketone (in this case, the cyclohexyl group) will be positioned away from the chiral auxiliary to minimize steric hindrance, thereby dictating the face of hydride delivery. This principle is pivotal for achieving high enantioselectivity. youtube.com

Electronic Effects: The cyanophenyl group exerts a significant electronic influence. The cyano group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by a hydride. Research on various aromatic ketones has shown that the electronic nature of substituents on the aromatic ring can affect the efficiency of asymmetric reduction, although its impact on enantioselectivity can be less pronounced. researchgate.net In some catalytic systems, both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated, leading to high enantioselectivities. acs.org However, the specific electronic interaction between the cyanophenyl group and the catalyst's metal center or Lewis acidic site can also play a role in the stabilization of the transition state, further influencing the stereochemical outcome.

The interplay between these steric and electronic factors is complex. A study on the cooperative bimetallic radical catalysis for asymmetric hydrogen-atom transfer highlighted that a moderately sized cyclohexyl group on a ligand provided the best enantioselectivity compared to smaller or larger cyclic alkyl groups, indicating a delicate balance of steric interactions is required for optimal results. acs.org

To illustrate the impact of substituents on the enantioselective reduction of aromatic ketones, consider the following data from studies on related substrates:

Ketone SubstrateCatalyst SystemEnantiomeric Excess (ee %)Predominant ConfigurationReference
AcetophenoneCeleriac>99%S researchgate.net
4'-ChloroacetophenoneCarrot98%S nih.gov
Cyclohexyl methyl ketoneChiral Lactam Alcohol / p-Iodophenoxyborane90%Not Specified mdpi.com
2-AcetonaphthoneChiral Salen-Titanium Complex84%Not Specified acs.org

This table is illustrative and based on data for analogous ketone structures to highlight general principles.

Curtin-Hammett Kinetics in Asymmetric Transformations

The Curtin-Hammett principle is a powerful concept for understanding reactions where rapidly equilibrating isomers react to form different products, and the product ratio is determined by the relative energies of the transition states leading to these products, not by the ground-state populations of the isomers. In the context of the asymmetric reduction of this compound, this principle can be particularly relevant when catalyst-substrate adducts or reactive intermediates exist as a mixture of rapidly interconverting diastereomers.

For example, in a catalytic cycle, the ketone may coordinate with the chiral catalyst to form two diastereomeric complexes. If the rate of interconversion between these diastereomeric complexes is faster than the rate of the subsequent hydride transfer step, the Curtin-Hammett scenario applies. The final enantiomeric ratio of the alcohol product will then depend on the difference in the free energies of activation for the hydride transfer from each diastereomeric complex (ΔΔG‡), rather than the relative stabilities of the complexes themselves.

Mechanistic studies on other systems have demonstrated the operation of Curtin-Hammett kinetics in achieving high diastereoselectivity in domino reactions that form substituted cyclohexanes. researchgate.net This suggests that even if one diastereomeric intermediate is thermodynamically more stable, the major product may arise from the less stable but more reactive intermediate if the transition state leading from it is lower in energy.

The application of this principle underscores the importance of a detailed kinetic analysis of the reaction. It implies that optimizing enantioselectivity requires focusing on the transition state structures and their relative energies, which can be influenced by subtle changes in the catalyst structure, solvent, or reaction temperature.

Solvent Effects and Reaction Environment Impact on Mechanism

The solvent is not merely an inert medium but an active participant in many chemical reactions, influencing reaction rates and selectivities through various interactions with reactants, intermediates, and transition states. In the asymmetric reduction of ketones, solvent effects can be pronounced.

The choice of solvent can impact:

Solvation of the Catalyst and Substrate: Different solvents will solvate the chiral catalyst and the ketone to varying extents. This can alter the effective size and conformation of the catalyst, thereby influencing the steric interactions that govern enantioselectivity.

Stabilization of Transition States: Polar solvents may stabilize charged or highly polar transition states more effectively than nonpolar solvents. mdpi.com The transition state for hydride delivery involves a change in charge distribution, and its stabilization by the solvent can significantly affect the reaction rate and enantiomeric excess. For instance, in some CBS reductions, toluene (B28343) has been found to be a superior solvent to more polar options like dichloromethane (B109758). mdpi.com

Catalyst Aggregation and Activity: The state of the catalyst in solution, whether it exists as a monomer or an aggregate, can be solvent-dependent. This can have a profound effect on its catalytic activity and selectivity.

A study on the asymmetric reduction of α,β-enones using an in-situ generated oxazaborolidine catalyst demonstrated a clear solvent effect. Toluene afforded a higher yield compared to tetrahydrofuran (B95107) (THF), while more polar solvents like dichloromethane and chloroform (B151607) resulted in lower enantioselectivities. mdpi.com

The following table, based on studies of related ketone reductions, illustrates how solvent choice can influence the outcome of an asymmetric reduction:

SubstrateCatalyst SystemSolventEnantiomeric Excess (ee %)Reference
BenzalacetoneChiral Lactam Alcohol / p-IodophenoxyboraneToluene84% (at -40 °C) mdpi.com
BenzalacetoneChiral Lactam Alcohol / p-IodophenoxyboraneDichloromethane56% mdpi.com
BenzalacetoneChiral Lactam Alcohol / p-IodophenoxyboraneChloroform66% mdpi.com
Acetophenone[RuCl₂(p-cymene)₂] / (-)-ephedrine HClWater75% organic-chemistry.org

This table is illustrative and based on data for analogous ketone structures to highlight general principles.

Catalytic Applications in Organic Synthesis Involving 4 Cyanophenyl Cyclohexyl Ketone

4-Cyanophenyl Cyclohexyl Ketone as a Key Intermediate in Complex Molecule Synthesis

The structure of this compound makes it an ideal starting point or intermediate for the synthesis of more elaborate molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation that produces valuable building blocks for the pharmaceutical and agrochemical industries. smolecule.com The resulting cyclohexylmethanol structure is a common motif in many biologically active compounds.

A significant application is in the synthesis of key intermediates for neuropsychiatric drugs. For instance, the synthesis of trans-4-substituted cyclohexane-1-amines, a crucial structural element in the atypical antipsychotic drug cariprazine, can be achieved from the corresponding ketone. nih.gov Biocatalytic methods using transaminases can perform a diastereomer-selective deamination of a cis/trans mixture or a diastereotope-selective amination of the ketone precursor to yield the desired trans-amine isomer with high purity (de > 99%). nih.gov This process highlights how a cyclohexyl ketone scaffold, analogous to this compound, serves as a direct precursor to a high-value pharmaceutical intermediate.

Furthermore, derivatives of cyclohexyl phenyl ketone have been patented as useful intermediates for synthesizing 1,4-benzodiazepines, such as tetrazepam, which are known for their activity on the central nervous system. google.com This underscores the role of the general cyclohexyl phenyl ketone framework as a versatile precursor in medicinal chemistry.

Table 1: Examples of Pharmaceutical Intermediates from Cyclohexyl Ketone Precursors Use the interactive controls to view different examples.

Cariprazine Intermediate

Precursor: 4-Substituted Cyclohexanone (B45756)

Reaction: Transaminase-catalyzed reductive amination

Product:trans-4-Substituted Cyclohexane-1-amine

Significance: Key building block for the antipsychotic drug cariprazine, used to treat bipolar I disorder and schizophrenia. nih.gov

Benzodiazepine Intermediate

Precursor: Cyclohexyl Phenyl Ketone Derivative

Reaction: Multi-step synthesis

Product: 1,4-Benzodiazepine derivative (e.g., Tetrazepam)

Significance: Provides access to a class of drugs active on the central nervous system. google.com

The distinct structural components of this compound make it a promising building block for the creation of functional materials and specialty chemicals. smolecule.com Organic building blocks containing functional groups like ketones are fundamental to the synthesis of polymers, dyes, and advanced coatings. hilarispublisher.com The rigidity of the cyclohexyl ring, combined with the electronic properties of the cyanophenyl group, can be exploited to design materials with specific characteristics. smolecule.comnih.gov

The development of multifunctional nanomaterials often relies on the assembly of precisely designed (block) copolymers. klinger-lab.de The synthesis of these complex architectures requires robust building blocks that can be incorporated into polymer chains while providing specific functionalities. klinger-lab.de The ketone group in this compound can be used as a handle for polymerization or post-polymerization modification, allowing for its integration into advanced material structures.

Utilization in Asymmetric Catalysis

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. This compound, being a prochiral ketone, is an excellent substrate for various enantioselective transformations.

The carbonyl group of this compound is a prime target for catalytic enantioselective nucleophilic additions. These reactions create a new stereocenter at the carbonyl carbon. A classic example is the addition of hydrogen cyanide to form a cyanohydrin, a reaction that can be rendered enantioselective by using a chiral catalyst. youtube.com

More advanced methods involve organocatalysis. For example, proline and its derivatives can catalyze enantioselective aldol (B89426) reactions where an enamine intermediate, formed from another carbonyl compound, attacks the ketone. youtube.comyoutube.com This methodology allows for the construction of complex chiral molecules with new carbon-carbon bonds and up to two new stereogenic centers. youtube.com Similarly, enantioselective [4+2] cycloaddition reactions can involve ketone functionalities, leading to the formation of complex polycyclic structures with high stereocontrol. nih.gov The reduction of the ketone to a chiral alcohol via metal-catalyzed transfer hydrogenation is another powerful method for producing optically active secondary alcohols. smolecule.com

While this compound is primarily used as a substrate in catalytic reactions, the development of catalysts derived directly from its structure is a less explored area. However, related structural motifs have proven effective in catalyst design. For instance, 4-cyanopyridine, which shares the 4-cyanophenyl moiety, is used in combination with bis(pinacolato)diboron (B136004) (B2pin2) to generate a pyridine-boryl radical. nih.gov This radical species can then catalyze reductive coupling reactions. nih.gov This suggests a potential, though not yet realized, avenue of research where the 4-cyanophenyl group of the ketone could be incorporated into a ligand or organocatalyst framework to influence a catalytic process.

Carbonyl Activation and Functionalization Strategies

Beyond simple additions, modern organic synthesis employs a range of strategies to activate the carbonyl group of ketones like this compound and to functionalize other parts of the molecule.

A key strategy involves the generation of radical intermediates. Through the synergistic action of photoredox catalysis and organocatalysis, the ketone can be converted into a ketyl radical via single-electron reduction. nih.gov This radical can then be coupled with other radical species to form new carbon-carbon bonds. For example, a ketyl radical can be coupled with a β-enaminyl radical (generated from a different ketone) to achieve a direct β-functionalization, producing γ-hydroxyketone adducts. nih.gov

Another advanced strategy is the functionalization of C–H bonds at positions remote from the carbonyl group. For cyclobutyl aryl ketones, a related class of compounds, a Norrish-Yang cyclization can generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate then undergoes palladium-catalyzed C–C bond cleavage and functionalization, allowing for the stereospecific installation of aryl, alkenyl, or alkynyl groups at the γ-position of the cyclobutane (B1203170) ring relative to the ketone. nih.govresearchgate.net This demonstrates the potential for activating and functionalizing the cyclohexyl ring of this compound in a highly controlled manner.

Table 2: Carbonyl Activation and Functionalization Strategies This table summarizes modern catalytic approaches applicable to this compound.

StrategyCatalytic SystemKey IntermediateOutcomeReference
β-Coupling Photoredox & OrganocatalysisKetyl RadicalDirect coupling of two different ketone units to form γ-hydroxyketones. nih.gov
γ-C-H Functionalization Photolysis & Pd-CatalysisBicyclic AlcoholStereospecific introduction of functional groups at the γ-position of the cycloalkyl ring. nih.govresearchgate.net
Reductive Coupling Organocatalysis (e.g., 4-cyanopyridine) & B2pin2Pyridine-Boryl Radical / Ketyl RadicalC-C bond formation via reductive coupling of carbonyls with olefins. nih.gov

Lewis Acid Catalysis in Ketone Transformations

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of transformations by activating carbonyl compounds. In the context of ketones like this compound, Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

Recent advancements have highlighted novel methods for transforming aromatic ketones. One such groundbreaking approach involves the conversion of aromatic ketones into aromatic esters through a one-pot process that combines a Claisen reaction and a retro-Claisen reaction. sciencedaily.comwaseda.jp This method overcomes the challenge of cleaving the strong carbon-carbon bonds in aromatic ketones, thereby expanding their utility in synthesizing valuable aromatic compounds for industries like pharmaceuticals and materials science. sciencedaily.comwaseda.jp The process simplifies the synthesis, shortens reaction times, and reduces the need for purification steps. waseda.jp

Table 1: Examples of Lewis Acid-Mediated Ketone Transformations

Reaction TypeCatalyst SystemKey FeaturesRef
Aromatic Ketone to EsterNot specifiedOne-pot sequential Claisen and retro-Claisen reaction. sciencedaily.comwaseda.jp
Ketone Synthesis from RAEsNi-catalyst with MgCl₂ and LiBrOperationally simple, mild conditions, broad scope. nih.gov

Organocatalytic Methodologies for Selective Reactions

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts and enabling a wide range of selective transformations. These methodologies often rely on the formation of transient, reactive intermediates from the substrate and the organocatalyst. For ketones, a common strategy involves the formation of enamines or iminium ions.

A prominent example is the use of proline, a simple amino acid, to catalyze aldol reactions. Proline can react with a ketone to form an enamine, which then acts as a nucleophile. youtube.com The catalyst's chirality directs the stereochemical outcome of the reaction, allowing for the enantioselective synthesis of products. youtube.com The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), often leading to highly organized transition states and excellent stereocontrol. youtube.com

Another innovative approach merges organocatalysis with photoredox catalysis for the direct β-functionalization of cyclic ketones. nih.gov In this dual catalytic system, an amine organocatalyst (e.g., a secondary amine) condenses with a cyclic ketone to form an electron-rich enamine. nih.gov Single-electron oxidation of this enamine by an excited-state photocatalyst generates a β-enaminyl radical. This radical can then couple with another radical species, generated from a different precursor, to form a new carbon-carbon bond at the β-position of the ketone. nih.gov This strategy provides access to γ-hydroxyketones, which are valuable synthetic intermediates. nih.gov

Furthermore, organocatalytic systems have been developed for reductive coupling reactions. For example, pyridine-based catalysts can be used in conjunction with a boron reagent like bis(pinacolato)diboron (B₂pin₂) to generate pyridine-boryl radicals. nih.gov These radicals can then engage in a catalytic cycle to facilitate the reductive coupling of aldehydes with olefins, proceeding through ketyl radical intermediates. nih.gov This methodology highlights the potential for organocatalysts to mediate radical-based bond-forming reactions. nih.gov

Table 2: Organocatalytic Strategies for Ketone Functionalization

MethodologyOrganocatalyst TypeKey IntermediateTransformationRef
Asymmetric Aldol ReactionProlineEnamineEnantioselective C-C bond formation youtube.com
β-FunctionalizationSecondary Amine / Photocatalystβ-Enaminyl RadicalDirect β-coupling with aryl ketones nih.gov
Reductive CouplingPyridine derivativeKetyl RadicalC-C bond formation with olefins nih.gov

Photoinduced Reactions and Photochemical Applications

The carbonyl group of ketones can absorb ultraviolet light, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π) orbital. This n→π transition generates an excited state with radical-like reactivity, enabling a variety of photochemical transformations. The presence of the cyano group in this compound can influence these photochemical pathways.

A significant application of photochemistry in ketone chemistry is the synergistic merger of photoredox catalysis and organocatalysis. nih.gov This dual catalysis approach enables the direct β-coupling of cyclic ketones with aryl ketones. nih.gov The process involves the single-electron reduction of an aryl ketone by an excited photocatalyst to generate a ketyl radical. Concurrently, an enamine, formed from a cyclic ketone and an organocatalyst, is oxidized by the same photocatalyst to create a β-enaminyl radical. nih.gov The selective coupling of these two catalytically generated radical intermediates affords γ-hydroxyketone products. nih.gov

Aryl ketones and aldehydes can also act as photoinitiators in radical polymerization and other radical-mediated reactions. beilstein-journals.org Upon irradiation, these carbonyl compounds can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and initiating a radical chain process. For example, 4-cyanobenzaldehyde (B52832) has been shown to be an effective photoinitiator for the addition of aldehydes to olefins. beilstein-journals.org The mechanism often involves the formation of a benzoyl radical, which is the key initiating species. beilstein-journals.org

The fundamental photochemical reaction of ketones with olefins is the Paternò–Büchi reaction, which leads to the formation of four-membered ether rings called oxetanes. This [2+2] cycloaddition occurs between the excited state of the ketone and the ground state of the alkene. The reaction can proceed through a triplet or singlet excited state, influencing the stereochemical outcome. beilstein-journals.org

Table 3: Photochemical Reactions Involving Ketones

Reaction TypeKey ConceptReactantsProductRef
β-Coupling of KetonesPhotoredox/Organocatalysis MergerCyclic Ketone, Aryl Ketoneγ-Hydroxyketone nih.gov
Photoinitiated Radical AdditionPhotoinitiation by Aldehyde/KetoneAldehyde, OlefinCarbonylated Adduct beilstein-journals.org
Paternò–Büchi Reaction[2+2] PhotocycloadditionKetone, AlkeneOxetane beilstein-journals.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 4-Cyanophenyl cyclohexyl ketone provides distinct signals corresponding to the protons on the cyclohexyl and aromatic rings. The aryl protons, being attached directly to the aromatic ring, resonate in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. libretexts.orglibretexts.org In this specific molecule, the aromatic protons exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing effects of both the ketone and the cyano groups deshield these protons, causing them to appear at lower field. They typically resolve into two distinct doublets, reflecting the coupling between adjacent ortho protons.

The protons of the cyclohexyl group are observed in the upfield, aliphatic region of the spectrum. The methine proton (the single hydrogen on the carbon directly attached to the carbonyl group) is the most deshielded of the cyclohexyl protons due to the inductive effect of the adjacent carbonyl. Its signal is expected to be a multiplet further downfield compared to the other cyclohexyl protons. The remaining ten protons on the five methylene (CH₂) groups of the cyclohexane (B81311) ring produce a complex series of overlapping multiplets in the more shielded region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (ortho to C=O)7.9 - 8.1Doublet (d)2H
Aromatic Protons (ortho to CN)7.7 - 7.9Doublet (d)2H
Cyclohexyl Methine Proton (α to C=O)3.2 - 3.6Multiplet (m)1H
Cyclohexyl Methylene Protons1.2 - 2.0Multiplet (m)10H

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a single peak, and the chemical shift of each peak is indicative of its electronic environment. masterorganicchemistry.com

The carbonyl carbon of the ketone group is highly deshielded and appears as a characteristic signal in the far downfield region of the spectrum, typically between 190 and 220 ppm for ketones. libretexts.orgchemistrysteps.com For aryl ketones, this signal is often observed around 195-200 ppm. rsc.org The nitrile carbon signal is also distinctive, resonating in the 110-125 ppm range. oregonstate.edunih.gov The carbons of the aromatic ring appear between approximately 125 and 150 ppm, with the quaternary carbons (those bonded to the ketone and cyano groups) often showing weaker signals. libretexts.org The aliphatic carbons of the cyclohexyl ring are found in the upfield region, generally between 20 and 50 ppm. rsc.org The carbon alpha to the carbonyl group will be the most downfield of the cyclohexyl signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Aromatic (quaternary, C-C=O)135 - 140
Aromatic (CH, ortho to C=O)130 - 133
Aromatic (CH, ortho to CN)128 - 131
Aromatic (quaternary, C-CN)115 - 120
Nitrile (C≡N)117 - 119
Cyclohexyl Methine (α to C=O)43 - 48
Cyclohexyl Methylene25 - 35

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. libretexts.org It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aryl ketone is expected in the region of 1680-1695 cm⁻¹. spectroscopyonline.com The conjugation of the ketone with the aromatic ring lowers its vibrational frequency compared to a saturated ketone. spectroscopyonline.com Another key diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp band of medium intensity around 2220-2240 cm⁻¹. Other notable absorptions include C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and the aliphatic cyclohexyl protons (typically below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. mvpsvktcollege.ac.in

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
NitrileC≡N Stretch2220 - 2240Medium, Sharp
KetoneC=O Stretch1680 - 1695Strong, Sharp
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 2950Strong
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₄H₁₅NO. labshake.com HRMS can verify this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Molecular Formula: C₁₄H₁₅NO

Average Molecular Weight: 213.28 g/mol labshake.com

Calculated Monoisotopic Mass: 213.11536 u

An HRMS measurement confirming a mass consistent with 213.1154 would provide strong evidence for the C₁₄H₁₅NO elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component), which separates the mixture into its individual components based on their volatility and interaction with the column's stationary phase. This is a powerful method for assessing the purity of the compound and identifying any volatile impurities.

As each component, including the target compound, elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The mass spectrum of this compound will show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight (m/z = 213). The energetically unstable molecular ions often break apart into smaller, characteristic fragment ions. chemguide.co.uk For ketones, a primary fragmentation pathway is alpha-cleavage, the breaking of a bond adjacent to the carbonyl group. libretexts.orgyoutube.com

Two principal alpha-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a stable 4-cyanobenzoyl cation.

Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of a 4-cyanophenyl radical (•C₇H₄CN) and the formation of a cyclohexanecarbonyl cation.

The 4-cyanobenzoyl cation is particularly stable due to resonance delocalization and is often the most abundant fragment ion (the base peak) in the spectrum.

Table 4: Expected Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonFormulaFragmentation Pathway
213Molecular Ion [M]⁺•[C₁₄H₁₅NO]⁺•Electron Ionization
1304-Cyanobenzoyl cation[C₈H₄NO]⁺α-cleavage: Loss of •C₆H₁₁
111Cyclohexanecarbonyl cation[C₇H₁₁O]⁺α-cleavage: Loss of •C₇H₄CN
1024-Cyanophenyl cation[C₇H₄N]⁺Loss of •C₇H₁₁O
83Cyclohexyl cation[C₆H₁₁]⁺Cleavage of C-C=O bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

In the case of this compound, the primary chromophores are the carbonyl group (C=O) of the ketone and the cyanophenyl group (benzene ring with a nitrile group). The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions:

n→π* (n-to-pi-star) transitions: These are typically weak absorptions that occur at longer wavelengths (around 270-300 nm). egyankosh.ac.inmasterorganicchemistry.com They involve the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to an antibonding π* orbital. egyankosh.ac.in

π→π* (pi-to-pi-star) transitions: These are generally strong absorptions found at shorter wavelengths (below 250 nm). They result from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring and the carbonyl group. uobabylon.edu.iq

The conjugation between the phenyl ring and the carbonyl group can influence the position and intensity of these absorption bands. The presence of the cyano (-CN) group, an electron-withdrawing group, can further shift the absorption maxima (λmax).

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
n→π* Carbonyl (C=O) 270 - 300

Note: The exact λmax values can be influenced by the solvent used for the analysis. egyankosh.ac.in

X-Ray Diffraction for Solid-State Structural Determination

For this compound, a single-crystal XRD analysis would provide definitive information about its solid-state structure, including:

The crystal system (e.g., monoclinic, orthorhombic, etc.).

The space group, which describes the symmetry of the unit cell.

The precise dimensions of the unit cell (a, b, c, α, β, γ).

The conformation of the cyclohexyl ring (e.g., chair, boat).

The planarity of the cyanophenyl group.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Table 2: Typical Data Obtained from Single-Crystal X-Ray Diffraction

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules per unit cell.
Bond Lengths (Å) The distances between bonded atoms.
Bond Angles (°) The angles formed by three connected atoms.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula and assess its purity.

The molecular formula for this compound is C₁₄H₁₅NO. From this formula, the theoretical elemental composition can be calculated.

Molecular Weight of C₁₄H₁₅NO = (14 * 12.01) + (15 * 1.01) + (1 * 14.01) + (1 * 16.00) = 213.28 g/mol

The theoretical percentages are as follows:

Carbon (C): (14 * 12.01) / 213.28 * 100% = 78.84%

Hydrogen (H): (15 * 1.01) / 213.28 * 100% = 7.11%

Nitrogen (N): (1 * 14.01) / 213.28 * 100% = 6.57%

Oxygen (O): (1 * 16.00) / 213.28 * 100% = 7.50%

In a typical elemental analysis report, the experimental values for C, H, and N are expected to be within ±0.4% of the calculated theoretical values to confirm the empirical formula.

Table 3: Elemental Analysis Data for this compound (C₁₄H₁₅NO)

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C) 78.84 To be determined experimentally
Hydrogen (H) 7.11 To be determined experimentally

Theoretical and Computational Chemistry Studies of 4 Cyanophenyl Cyclohexyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-cyanophenyl cyclohexyl ketone, DFT calculations can elucidate its electronic structure, including the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, indicating sites for nucleophilic attack.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Reactivity DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron. A lower value suggests higher reactivity towards electrophiles.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron. A higher value indicates a greater ability to accept an electron.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap generally correlates with higher stability and lower reactivity.
Chemical Softness (S) S = 1 / (2η)The inverse of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table presents a hypothetical set of reactivity descriptors for this compound that would be derived from DFT calculations.

Local reactivity can be further investigated using condensed-to-atom Fukui functions or the dual descriptor, which identify specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen and the aromatic ring are potential nucleophilic regions.

Ab Initio Methods for Energetic and Geometrical Optimizations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide highly accurate descriptions of molecular geometries and energies.

Geometry optimization using ab initio methods allows for the determination of the most stable three-dimensional structure of this compound. This involves finding the minimum energy conformation on the potential energy surface. For the cyclohexyl ring, this would involve determining the preferred chair, boat, or twist-boat conformation, and the orientation of the 4-cyanophenyl ketone substituent (axial vs. equatorial). The calculated bond lengths, bond angles, and dihedral angles from these optimizations provide a detailed picture of the molecule's structure.

Energetic calculations can then be performed on the optimized geometry to determine its stability relative to other possible conformations. For instance, the energy difference between the equatorial and axial conformers of the 4-cyanophenyl ketone substituent on the cyclohexane (B81311) ring can be calculated. It is generally expected that the equatorial conformer will be more stable due to reduced steric hindrance.

ParameterAxial ConformerEquatorial Conformer
Relative Energy (kcal/mol) HigherLower (More Stable)
Key Dihedral Angle (°) ~60° (gauche)~180° (anti)
Calculated Dipole Moment (Debye) ValueValue

This table illustrates the type of data that would be generated from ab initio calculations comparing the axial and equatorial conformers of this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis of the Cyclohexyl Ring and its Influence on Reactivity

The cyclohexyl ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. researchgate.net The substituents on the ring can exist in either an axial or equatorial position, and the interconversion between these two forms, known as ring flipping, is a key aspect of its conformational analysis. researchgate.net

For this compound, the bulky 4-cyanophenyl ketone group is expected to have a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This conformational preference has a direct impact on the molecule's reactivity. Reactions at the carbonyl group or the adjacent alpha-carbons will be influenced by the steric environment created by the cyclohexane ring. For instance, nucleophilic attack on the carbonyl carbon might be sterically hindered from one face of the ring depending on the conformation. A study on cyclohexyl ketone inhibitors has shown that the conformation of the cyclohexane ring is crucial for its interaction with biological targets. nih.gov The reactivity of cyclohexane derivatives is often dictated by the dynamic interplay between different conformations. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful method to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motions and interactions.

Furthermore, MD simulations can be used to explore the dynamic processes that influence reactivity. For instance, the simulations can track the fluctuations in bond lengths and angles that might precede a chemical reaction. The dynamic interconversion between various conformations of the cyclohexane ring can significantly influence the reactivity of the molecule. nih.gov

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Computational methods can be used to predict various types of molecular spectra, which can be invaluable for the identification and characterization of a compound. These predictions can aid in the interpretation of experimental spectra and can even be used to distinguish between different isomers or conformers.

For this compound, computational spectroscopy can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. The predicted IR spectrum can then be compared with an experimental spectrum to identify the characteristic vibrational modes of the molecule. For this compound, key predicted peaks would include the C=O stretching frequency of the ketone, the C≡N stretching of the nitrile group, and various C-H and C-C stretching and bending modes of the cyclohexyl and phenyl rings. The NIST WebBook provides an experimental IR spectrum for the related compound 1-cyclohexylethanone, which shows a strong carbonyl peak around 1700 cm⁻¹. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants of a molecule can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. researchgate.netbohrium.comnih.gov These predicted NMR parameters can be used to assign the peaks in an experimental NMR spectrum and to confirm the structure of the molecule. The predicted ¹H and ¹³C NMR spectra of this compound would show distinct signals for the protons and carbons in the cyclohexyl ring and the 4-cyanophenyl group. The chemical shifts would be sensitive to the conformational state of the cyclohexyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.

Spectroscopic TechniquePredicted Key Features for this compound
IR Spectroscopy Strong C=O stretch (~1710-1730 cm⁻¹), C≡N stretch (~2220-2240 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹), Aliphatic C-H stretches (<3000 cm⁻¹)
¹³C NMR Spectroscopy Carbonyl carbon (~200-210 ppm), Nitrile carbon (~110-120 ppm), Aromatic carbons (~120-140 ppm), Aliphatic carbons (~20-50 ppm)
¹H NMR Spectroscopy Aromatic protons (~7.5-8.0 ppm), Aliphatic protons on cyclohexyl ring (~1.2-2.5 ppm)
UV-Vis Spectroscopy π→π* transitions (~250-280 nm), n→π* transition (~300-320 nm)

This table provides an illustrative summary of the expected spectral features for this compound based on computational predictions for similar molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energies of transition states. For the formation of this compound, theoretical modeling, particularly using Density Functional Theory (DFT), can elucidate the mechanistic steps involved.

Reaction mechanism modeling for the synthesis of aryl ketones, such as this compound, often focuses on reactions like Friedel-Crafts acylation or cross-coupling reactions. organic-chemistry.org DFT calculations can map out the potential energy surface of the reaction, identifying the most favorable pathway. This involves optimizing the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them.

For instance, in a hypothetical Friedel-Crafts acylation reaction between cyanobenzoyl chloride and cyclohexyl Grignard reagent, computational models would calculate the energy changes associated with the coordination of the Lewis acid catalyst, the formation of the acylium ion, the nucleophilic attack by the cyclohexyl group, and the final protonolysis step. The transition state for the nucleophilic attack would be of particular interest, as its energy barrier dictates the reaction rate. Properties of this transition state, such as key bond lengths and angles, can be precisely calculated.

Table 1: Hypothetical Calculated Energetic Profile for the Formation of this compound via a Model Reaction

Species/StateDescriptionRelative Energy (kcal/mol)
Reactants4-cyanobenzoyl chloride + cyclohexylmagnesium bromide0.0
Intermediate 1Lewis acid-base adduct-5.2
Transition State 1Formation of acylium ion+15.8
Intermediate 2Acylium ion and [MgBrCl]⁻+12.1
Transition State 2 Nucleophilic attack of cyclohexyl group +22.5 (Rate-determining)
Intermediate 3Tetrahedral intermediate-18.3
Product ComplexThis compound complexed with MgBrCl-25.7
ProductsThis compound + MgBrCl-20.1

Note: This table is illustrative and based on general principles of organometallic reactions. The values are hypothetical and would require specific DFT calculations for this compound for validation.

Computational Elucidation of Stereochemical Control

The stereochemistry of reactions involving cyclohexyl rings is a classic area of study where computational methods provide significant clarity. For this compound, if the cyclohexyl ring were substituted, the facial selectivity of the nucleophilic attack would determine the diastereomeric outcome. Computational modeling can predict and rationalize this stereochemical control.

DFT calculations on transition state models are instrumental in understanding the origins of stereoselectivity. nih.gov By comparing the energies of competing transition states leading to different stereoisomers, a prediction of the major product can be made. These energy differences, often subtle, arise from a combination of steric and electronic factors within the transition state assembly.

For example, in the addition of a nucleophile to a substituted cyclohexanone (B45756), the preference for axial or equatorial attack is governed by a delicate balance of torsional strain, steric hindrance, and stereoelectronic effects like the Burgi-Dunitz trajectory. Computational studies can quantify these contributions. In the context of forming a substituted derivative of this compound, models would reveal how the bulky aryl group and any cyclohexyl substituents orient themselves in the lowest energy transition state to minimize repulsive interactions. Recent computational work on related systems has highlighted how catalyst-substrate interactions, stabilized by specific hydrogen bonding and dispersion forces, can dictate the stereochemical outcome in reactions forming chiral centers adjacent to a cyclohexyl ring. nih.gov

Understanding Torsional Strain and Steric Hindrance Effects

Torsional strain and steric hindrance are fundamental concepts in understanding molecular structure and reactivity, and they can be quantitatively assessed through computational chemistry.

Torsional strain arises from the repulsion between electron clouds in bonds on adjacent atoms. In this compound, significant torsional strain would be associated with the rotation around the single bond connecting the carbonyl carbon to the cyclohexyl ring and the bond connecting the carbonyl carbon to the phenyl ring. Computational models can generate a rotational energy profile by systematically changing the dihedral angle and calculating the energy at each point. This would reveal the lowest energy (staggered) conformations and the highest energy (eclipsed) conformations.

Steric hindrance refers to the repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. nih.gov In this compound, the bulky cyclohexyl and 4-cyanophenyl groups can sterically interact, influencing the preferred conformation of the molecule. The chair conformation of the cyclohexyl ring itself is a result of minimizing both angle and torsional strain.

Computational studies on analogous aryl ketones have demonstrated the significant impact of steric hindrance on reactivity. For example, in the coupling of cyclopropyl (B3062369) ketones, a phenyl group (analogous to the 4-cyanophenyl group) introduces more steric hindrance during the formation of a key intermediate compared to a less bulky alkyl group. nih.gov However, the electronic stabilization provided by the aryl ring can offset this steric cost. In the case of this compound, the size of the cyclohexyl group can hinder the approach of reactants to the carbonyl center, a factor that can be quantified by calculating the steric energy of the transition state. Molecular dynamics simulations on similar phenyl- and cyclohexyl-substituted molecules have shown that the nature of the terminal group (aromatic vs. aliphatic) influences intermolecular interactions and molecular motions, which can be attributed to differing steric profiles and the potential for specific interactions like C-H⋯π bonding. rsc.org

Table 2: Illustrative Computational Data on Strain and Steric Effects

ParameterValueMethod of DeterminationSignificance for this compound
Rotational Barrier (Carbonyl-Phenyl)~4-6 kcal/molDFT calculation of rotational energy profileInfluences the coplanarity of the cyanophenyl and carbonyl groups, affecting conjugation.
Rotational Barrier (Carbonyl-Cyclohexyl)~5-7 kcal/molDFT calculation of rotational energy profileDictates the preferred orientation of the cyclohexyl ring relative to the carbonyl group.
Conformational Energy (Axial vs. Equatorial Aryl Ketone)Varies (typically >2 kcal/mol favoring equatorial)DFT geometry optimization and energy calculationIn a substituted cyclohexyl ring, this would determine the thermodynamically preferred diastereomer.
Steric Energy Contribution to Transition StateHighly reaction-dependentQTAIM (Quantum Theory of Atoms in Molecules) or NBO (Natural Bond Orbital) analysisQuantifies the destabilizing effect of steric clash in the rate-determining step.

Note: The values in this table are typical for aryl alkyl ketones and are provided for illustrative purposes. Specific calculations for this compound are required for precise data.

An in-depth examination of derivatives and analogues of this compound reveals a rich field of study focused on understanding and manipulating the compound's chemical behavior. Research in this area explores how structural modifications, such as the placement of substituents, the introduction of chirality, and the incorporation of heterocyclic or polymeric structures, influence reactivity and confer novel properties.

Advanced Research Applications and Future Directions

Applications in Materials Science

The distinct properties of 4-Cyanophenyl cyclohexyl ketone make it a valuable building block in the synthesis of advanced materials, particularly liquid crystals and specialized polymers.

Liquid Crystals: The synthesis of liquid crystals (LCs) is a prominent area where derivatives of this compound are of great importance. The 4-substituted cyclohexanone (B45756) structure is a key intermediate in the production of many liquid crystal materials. thermofisher.com The combination of a rigid core, provided by the phenyl and cyclohexyl rings, and the strong dipole moment of the cyano (C≡N) group is a classic design feature for creating molecules with specific mesomorphic phases.

Compounds with cyanobiphenyl or phenylcyclohexane (B48628) cores are foundational in many liquid crystal displays (LCDs). researchgate.net The cyano group, in particular, is crucial for inducing a strong positive dielectric anisotropy (Δε), which is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) displays. researchgate.netnih.gov Research has also explored the introduction of fluorine atoms into such structures to modulate properties like viscosity and dielectric anisotropy, sometimes creating materials with negative dielectric anisotropy for technologies like vertical alignment (VA) displays. nih.govbeilstein-journals.org The synthesis of novel liquid crystals often involves the parallel synthesis of different alkyl chain homologues to fine-tune the material's properties for specific display applications. researchgate.net

Polymers: In polymer science, the incorporation of functional ketones into polymer backbones is a known strategy to enhance material properties. While direct polymerization of this compound is not widely documented, its structural motifs are found in advanced polymer research. For instance, monomers like 4-cyanophenyl acrylate, which shares the cyanophenyl group, have been copolymerized to create new materials. The ketone group within a polymer chain can improve adhesion and the miscibility of polymer blends. It also provides a reactive site for post-polymerization modification, such as forming dynamic covalent networks, which can lead to reprocessable and upcyclable materials.

Design of Advanced Catalysts and Ligands

The molecular framework of this compound is an excellent scaffold for the design of sophisticated catalysts and ligands due to its combination of a rigid aromatic system, a coordinating cyano group, and a reactive ketone.

The field of medicinal inorganic chemistry often relies on carefully designed ligands to stabilize metal ions and direct their therapeutic action. ethernet.edu.et The nitrogen atom of the cyano group in the this compound scaffold can act as a coordination site for metal centers. By modifying the cyclohexyl or phenyl rings with additional donor atoms, it is possible to create multidentate ligands. These ligands can be used to develop novel metal-based catalysts or therapeutic agents. For example, research into chiral pincer manganese catalysts has shown their effectiveness in the enantioselective hydrogenation of ketones, a fundamental transformation in organic synthesis. acs.org

Furthermore, the ketone functional group itself can be a target for catalytic transformations or a part of a photoinitiator system. For example, α-hydroxycyclohexyl phenyl ketone, a derivative synthesized from cyclohexyl phenyl ketone, is known as a highly efficient photoinitiator for polymerization reactions. researchgate.net The synthesis of such derivatives highlights the potential to use this compound as a starting material for catalysts that are activated by light or other stimuli. Structure-based design, utilizing computational modeling, can further guide the synthesis of highly potent and selective ligands based on this versatile scaffold. researchgate.net

Chemoinformatics and High-Throughput Screening

In modern drug discovery, chemoinformatics and High-Throughput Screening (HTS) are indispensable tools for identifying new therapeutic leads from vast compound libraries. nih.gov this compound and its derivatives are prime candidates for inclusion in such screening collections due to their "drug-like" properties and structural novelty.

Chemoinformatics: Computational methods are used to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of molecules. For a compound like this compound, chemoinformatic tools would analyze properties based on Lipinski's "Rule of Five," which predicts oral bioavailability. These properties include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. thermofisher.com Such analyses help in prioritizing compounds for synthesis and screening, saving time and resources.

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of tens of thousands of compounds against a specific biological target. thermofisher.com Compound libraries, such as the Maybridge and ChemDiv collections, are designed to be structurally diverse to maximize the chances of finding a "hit." thermofisher.comstanford.edu Ketones are considered a "privileged scaffold" in drug discovery because their structure is versatile and can interact with a wide range of biological targets through various non-covalent interactions. numberanalytics.com The presence of both a ketone and a cyanophenyl group in the target molecule offers multiple points for potential interaction with enzymes or receptors. Indeed, HTS has successfully identified (4-cyanophenyl)glycine derivatives as potent enzyme inhibitors, demonstrating the value of the cyanophenyl moiety in bioactive compounds.

Table 1: Chemoinformatic Profile of a Typical Screening Compound
PropertyGuideline (Lipinski's Rule of Five)Significance
Molecular Weight&lt; 500 DaInfluences absorption and diffusion across biological membranes. thermofisher.com
LogP (Lipophilicity)&lt; 5Affects solubility, permeability, and metabolic stability.
Hydrogen Bond Donors&le; 5Impacts binding affinity and membrane permeability. thermofisher.com
Hydrogen Bond Acceptors&le; 10Crucial for receptor binding and solubility. thermofisher.com

Emerging Synthetic Methodologies for Related Ketone Derivatives

The development of novel and efficient synthetic routes to functionalized ketone derivatives is crucial for expanding their application. Research in this area focuses on improving yields, stereoselectivity, and functional group tolerance.

One emerging area is the use of organocatalysis for stereoselective reactions. For instance, a bioinspired total synthesis of α-tocopherol utilized a late-stage organocatalytic reaction to construct a key chiral scaffold from a ketone precursor. acs.orgacs.org This highlights a move towards more environmentally benign and highly selective catalytic systems.

Another area of development is the use of specialized catalyst systems for specific transformations. Pd/C catalysts, sometimes modified with promoters like potassium and tin, have been optimized for the selective hydrogenation of substituted phenols to their corresponding cyclohexanones, which are key intermediates for compounds like this compound. researchgate.net The synthesis of α-hydroxycyclohexyl phenyl ketone involves a multi-step process including Friedel-Crafts acylation, chlorination, and subsequent hydrolysis using a phase transfer catalyst, demonstrating the application of classic reactions in novel, high-efficiency synthetic sequences. researchgate.net These advanced methodologies enable the creation of a diverse range of derivatives from the parent ketone structure, opening up new avenues for research and application. acs.org

Table 2: Examples of Synthetic Transformations for Ketone Derivatives
Reaction TypeCatalyst/Reagent ExampleProduct TypeReference
Selective HydrogenationPd/C with K/Sn promotersSubstituted Cyclohexanones researchgate.net
α-HydroxylationChlorination followed by Hydrolysis (Phase Transfer Catalyst)α-Hydroxy Ketones researchgate.net
Asymmetric HydrogenationChiral Pincer Manganese CatalystsChiral Alcohols acs.org
Halo-cycloetherificationOrganocatalystFunctionalized Chiral Chromans acs.orgacs.org

Interdisciplinary Research Incorporating this compound

The structural attributes of this compound make it a focal point for interdisciplinary research, bridging chemistry, materials science, biology, and physics.

Chemistry and Materials Science: The design and synthesis of novel liquid crystals based on this scaffold is a prime example of interdisciplinary collaboration. Chemists synthesize new molecules with tailored properties, which are then studied by materials scientists and physicists to understand their phase behavior and integrate them into display devices. nih.govresearchgate.net

Chemistry and Biology/Medicine: The use of this compound derivatives in drug discovery represents a strong link between synthetic chemistry and the life sciences. Chemists design and create compound libraries that are then screened by biologists for activity against diseases. numberanalytics.com Chemoinformatics provides the computational bridge between these disciplines.

Chemistry and Engineering: The development of photoinitiators like α-hydroxycyclohexyl phenyl ketone for industrial applications, such as UV curing of coatings and inks, connects synthetic chemistry with chemical and process engineering. researchgate.net Similarly, scaling up the synthesis of advanced catalysts based on this scaffold for industrial chemical production requires significant engineering expertise.

The future of research involving this compound and its derivatives will likely see these interdisciplinary collaborations deepen, leading to innovations in smart materials, targeted therapeutics, and sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-cyanophenyl cyclohexyl ketone, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, Friedel-Crafts acylation can introduce the cyclohexyl group to a cyanophenyl precursor. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress, while high-performance liquid chromatography (HPLC) ensures purity . Computational tools (e.g., Gaussian) may predict optimal bond angles and spatial configurations of intermediates .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl stretch (~1680 cm⁻¹) confirms the ketone group, while the nitrile (C≡N) stretch (~2240 cm⁻¹) verifies the cyano substituent .
  • NMR : 1^1H NMR distinguishes cyclohexyl protons (δ 1.2–2.2 ppm, multiplet) and aromatic protons (δ 7.3–7.8 ppm). 13^{13}C NMR identifies the carbonyl carbon (δ ~205 ppm) and nitrile carbon (δ ~120 ppm) .

Q. What are the typical reduction and substitution reactions of this compound?

  • Methodological Answer :

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. Reaction kinetics are first-order for both ketone and NaBH₄, monitored via second-order plots .
  • Substitution : The nitrile group undergoes nucleophilic substitution with amines or Grignard reagents. Reaction conditions (e.g., pH, catalyst) are optimized using fractional factorial experimental designs .

Advanced Research Questions

Q. How do computational methods predict electronic properties and reaction pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, HOMO-LUMO gaps, and transition states. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ±2.4 kcal/mol error) . Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What factors govern reaction kinetics in the hydrogenation of this compound?

  • Methodological Answer : Kinetic studies reveal cyclohexyl ring strain influences reactivity. For example, cyclopropyl substituents reduce hydride affinity due to angular strain, lowering reaction rates by 88% compared to acetophenone. Cyclohexyl groups exhibit slower rates than cyclopentyl analogs due to conformational rigidity . Activation energies are derived from Arrhenius plots using rate constants at 0°C, 25°C, and 35°C .

Q. How does the cyano group modulate biological activity or material properties in derivatives?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity, affecting interactions with biological targets (e.g., enzyme active sites). In polymers, weakly polarized cyclohexyl groups reduce dielectric constants (ε = 2.95–3.26 @ 10 GHz) by minimizing molecular polarization . Structure-activity relationships (SAR) are explored via QSAR modeling and crystallography .

Q. What mechanistic insights explain enantioselectivity in catalytic hydrogenation of this ketone?

  • Methodological Answer : Ruthenium-diphosphine catalysts (e.g., Ru(H)₂(dpen)(xylbinap)) stabilize intermediates favoring (R)-alcohol formation. DFT-PBE calculations show steric hindrance from the cyclohexyl group differentiates diastereomeric transition states, with enantiomeric excess (e.g., 99%) linked to energy barriers (~3 kcal/mol difference) .

Key Notes

  • Computational and experimental data must align with peer-reviewed sources (e.g., J. Org. Chem., J. Phys. Chem.).
  • Methodological answers emphasize reproducible protocols over theoretical definitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanophenyl cyclohexyl ketone
Reactant of Route 2
Reactant of Route 2
4-Cyanophenyl cyclohexyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.